molecular formula C12H11N7O2 B10998033 5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10998033
M. Wt: 285.26 g/mol
InChI Key: OFJNOORQODWZAX-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide: is a chemical compound with the following structure:

C13H12N6O\text{C}_{13}\text{H}_{12}\text{N}_6\text{O} C13​H12​N6​O

It belongs to the class of tetrazole-containing compounds and exhibits interesting pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Formation of 2-methoxyphenylhydrazine: Start by reacting 2-methoxyaniline with hydrazine hydrate to obtain 2-methoxyphenylhydrazine.

    Tetrazole Formation: Next, react 2-methoxyphenylhydrazine with sodium azide (NaN₃) to form the tetrazole ring.

    Carboxamide Formation: Finally, react the tetrazole intermediate with an appropriate carboxylic acid derivative (e.g., 3-chloropyrazole-5-carboxylic acid) to yield the desired compound.

Industrial Production:

The industrial production of this compound involves optimization of the synthetic steps, purification, and scale-up processes.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, acylations, and cyclizations.

    Common Reagents and Conditions:

    Major Products: The primary product is the target compound itself.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: Investigate its effects on cellular pathways, receptors, and enzymes.

    Industry: It may find applications in materials science or as a building block for other compounds.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or hydrophobic interactions.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11N7O2

Molecular Weight

285.26 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11N7O2/c1-21-10-5-3-2-4-7(10)8-6-9(15-14-8)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20)

InChI Key

OFJNOORQODWZAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=NNN=N3

Origin of Product

United States

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